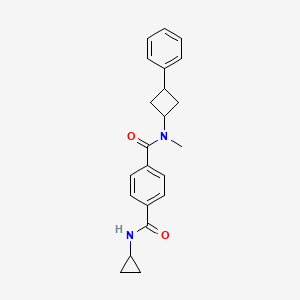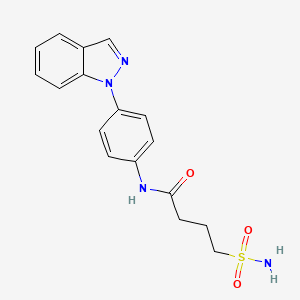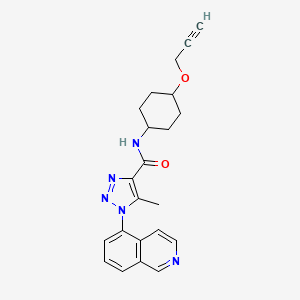
1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide, commonly known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
CPCCOEt selectively binds to the allosteric site of 1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide and inhibits its activation by glutamate. This results in the inhibition of downstream signaling pathways and ultimately leads to the suppression of neuronal excitability and neuroinflammation.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have neuroprotective effects in various animal models of neurological disorders. It can reduce the loss of dopaminergic neurons in the substantia nigra in a mouse model of Parkinson's disease and can prevent the development of seizures in a rat model of epilepsy. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CPCCOEt is a highly selective antagonist of 1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide and has minimal off-target effects. It can be used in a variety of in vitro and in vivo experiments to study the role of 1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide in various neurological disorders. However, its use is limited by its low solubility in water and its high cost.
Zukünftige Richtungen
There are several potential future directions for the use of CPCCOEt in scientific research. It can be further studied for its potential therapeutic applications in various neurological disorders. Its neuroprotective and anti-inflammatory effects can be explored in more detail, and its efficacy can be tested in clinical trials. Additionally, its use can be expanded to other areas of research, such as pain management and addiction.
Synthesemethoden
CPCCOEt can be synthesized through a multistep process involving the reaction of 1,3-cyclohexadiene with ethylmagnesium bromide, followed by the reaction with N-methyl-N-(3-phenylcyclobutyl)carboxamide and 4-bromobenzoic acid. The final product is obtained through esterification with ethanol.
Wissenschaftliche Forschungsanwendungen
CPCCOEt has been widely used in scientific research to study the role of 1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. It has been found to have neuroprotective effects and can potentially be used as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-24(20-13-18(14-20)15-5-3-2-4-6-15)22(26)17-9-7-16(8-10-17)21(25)23-19-11-12-19/h2-10,18-20H,11-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKLCQJVFMGIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![1-[4-(difluoromethoxy)phenyl]-3-[[(2R,3R)-2-prop-1-en-2-yloxane-3-carbonyl]amino]urea](/img/structure/B7434535.png)
![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]-1-methylbenzimidazole-5-carboxamide](/img/structure/B7434559.png)
![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)
![Methyl 6-[(5-benzyl-1-methylimidazol-2-yl)methylamino]-2-methylpyridine-3-carboxylate](/img/structure/B7434582.png)
![3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)
![3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)

![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)
![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)

![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)